molecular formula C14H8N2O5 B14263286 (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B14263286
M. Wt: 284.22 g/mol
InChI Key: WCBGXIFIOVRXGJ-FLIBITNWSA-N
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Description

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a phenyl group at position 2 and a 5-nitrofuran-derived methylene group at position 2. The Z-configuration of the exocyclic double bond is critical for its stereochemical and biological properties.

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H8N2O5/c17-14-11(8-10-6-7-12(20-10)16(18)19)15-13(21-14)9-4-2-1-3-5-9/h1-8H/b11-8-

InChI Key

WCBGXIFIOVRXGJ-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces cell death through oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarity

The oxazol-5(4H)-one scaffold is highly versatile, with substitutions at the 4-position significantly altering properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
(Z)-4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one 4-Fluorophenyl C₁₆H₁₀FNO₂ 267.26 76.19% structural similarity to CHEMBL1972440; tested in NCI60 assay
(Z)-4-[(2-Chloroquinolin-3-yl)methylene]-2-phenyloxazol-5(4H)-one 2-Chloroquinolin-3-yl C₂₀H₁₁ClN₂O₂ 346.77 Intermediate for antimicrobial derivatives; 68% synthesis yield
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-Nitrobenzylidene C₁₆H₁₀N₂O₄ 294.27 Immunomodulator; tyrosinase inhibitor
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one 4-Chlorobenzylidene C₁₆H₁₀ClNO₂ 283.71 Cytotoxic agent; mp 187–189.5°C
(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one Ethoxymethylene C₁₂H₁₁NO₃ 217.22 Extreme skin sensitizer (LLNA EC3 = 0.0006%)

Structural Insights :

  • Nitrofuran vs.
  • Halogen Effects : Fluorine and chlorine substituents (e.g., 4-fluorophenyl, 4-chlorobenzylidene) improve lipophilicity and bioactivity, as seen in cytotoxicity assays .
Anticancer Activity
  • NCI60 Cell Assay : Analogs like CHEMBL1972440 (4-fluorophenyl) showed pIC50 values comparable to other derivatives (3a–d), suggesting moderate antiproliferative effects .
  • Cytotoxicity : The 4-chlorobenzylidene derivative (Va) demonstrated activity against cancer cell lines, with spectral data confirming stability under biological conditions .
Antimicrobial Activity
  • The 2-chloroquinolin-3-yl analog (368) exhibited in vitro activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, highlighting the role of bulky heterocyclic substituents in antimicrobial potency .
Antioxidant Potential
  • Derivatives with hydroxyl or methoxy groups (e.g., M2, M5) showed redox activity, with calculated elemental compositions matching experimental data (C, H, N, O within 0.2% error) .
Toxicity Considerations
  • The (E)-ethoxymethylene analog is a potent skin sensitizer, emphasizing the importance of stereochemistry (Z vs. E) in safety profiles .

Biological Activity

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound belongs to the oxazolone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure can be represented as follows:

C12H8N2O3\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{3}

This compound features a nitrofuran moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that this compound exhibits potent anticancer properties. The mechanism primarily involves the induction of apoptosis in cancer cells, which has been observed through various assays.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound shows significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be in the low micromolar range, indicating strong anti-proliferative effects .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to an increase in reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential, suggesting a mitochondrial-mediated apoptotic pathway .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via ROS
HeLa10Mitochondrial disruption

Broad Spectrum Efficacy

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It demonstrated selective activity against Staphylococcus aureus and Escherichia coli.

Data Table of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis128 µg/mL

These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. In animal models, it reduced edema formation significantly when compared to control groups .

Analgesic Activity

The analgesic potential was assessed using the writhing test in mice, showing significant pain relief comparable to standard analgesics .

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